An In-depth Technical Guide to 6-Bromo-7-methylquinoline (CAS: 122759-89-1)
An In-depth Technical Guide to 6-Bromo-7-methylquinoline (CAS: 122759-89-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-7-methylquinoline, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and potential applications in drug discovery, particularly in the development of anticancer and antimalarial agents.
Core Compound Properties
6-Bromo-7-methylquinoline is a substituted quinoline derivative with the chemical formula C₁₀H₈BrN.[1][2][3][4][5] Its structure, featuring a bromine atom at the 6-position and a methyl group at the 7-position, makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 122759-89-1 | [1][2] |
| Molecular Formula | C₁₀H₈BrN | [1][2][3][4] |
| Molecular Weight | 222.08 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Room temperature, in a dry and sealed container | [1] |
| Boiling Point | 312.7±22.0 °C (Predicted) | [4] |
Plausible Synthetic Pathway
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 6-Bromo-7-methylquinoline.
Experimental Protocol: A Generalized Skraup-Doebner-von Miller Synthesis
This protocol is a generalized procedure and may require optimization for the specific synthesis of 6-Bromo-7-methylquinoline.
Materials:
-
4-Bromo-3-methylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iron(III) sulfate)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask containing 4-bromo-3-methylaniline and glycerol, while cooling the flask in an ice bath to control the initial exothermic reaction.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the mixture with continuous stirring.
-
Heating: Heat the reaction mixture to approximately 120-130 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed with caution due to the exothermic nature of the neutralization.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-Bromo-7-methylquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.
Applications in Drug Discovery
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities. The presence of a bromine atom in 6-Bromo-7-methylquinoline provides a reactive site for further functionalization, making it a valuable scaffold in the development of novel therapeutic agents.[4]
Anticancer Potential
Substituted quinolines have been extensively investigated for their anticancer properties. While specific data for 6-Bromo-7-methylquinoline is limited, structurally similar brominated quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity Data of Structurally Similar Compounds:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 15.85 ± 3.32 |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Colorectal) | >50 |
Disclaimer: This data is for comparative purposes only and the activity of 6-Bromo-7-methylquinoline may vary.
Potential Mechanism of Action in Cancer:
Quinoline-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Antimalarial Potential
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and mefloquine being prominent examples. While specific antimalarial data for 6-Bromo-7-methylquinoline is not available, its structural similarity to known antimalarial agents suggests its potential as a starting point for the design of new compounds to combat drug-resistant strains of Plasmodium falciparum.
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the biological evaluation of 6-Bromo-7-methylquinoline and its derivatives.
Caption: General workflow for the biological evaluation of 6-Bromo-7-methylquinoline.
Conclusion
6-Bromo-7-methylquinoline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its quinoline core, substituted with a bromine atom and a methyl group, provides a strategic platform for the synthesis of novel compounds with potential anticancer and antimalarial activities. The plausible synthetic route and generalized experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising scaffold. Further investigation into its specific biological activities and mechanisms of action is warranted to advance the development of new and effective therapeutic agents.
